molecular formula C21H16ClFN4O3 B2979223 N-(3-chloro-4-methoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1260903-57-8

N-(3-chloro-4-methoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

Cat. No.: B2979223
CAS No.: 1260903-57-8
M. Wt: 426.83
InChI Key: FLFRURACVFEAOU-UHFFFAOYSA-N
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Description

This compound features a multi-heterocyclic architecture combining a pyrrole core linked to a 1,2,4-oxadiazole ring and an acetamide group. Key structural attributes include:

  • 3-Chloro-4-methoxyphenyl group: Provides electron-withdrawing (Cl) and electron-donating (OCH₃) substituents, influencing electronic distribution and binding interactions.
  • 4-Fluorophenyl-substituted oxadiazole: Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN4O3/c1-29-18-9-8-15(11-16(18)22)24-19(28)12-27-10-2-3-17(27)21-25-20(26-30-21)13-4-6-14(23)7-5-13/h2-11H,12H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLFRURACVFEAOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a novel compound that has garnered attention for its potential biological activities. This compound contains a combination of oxadiazole and pyrrole moieties, which are known to exhibit diverse pharmacological properties. This article discusses the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The structural formula of this compound is represented as follows:

C19H18ClFN5O3\text{C}_{19}\text{H}_{18}\text{ClF}\text{N}_{5}\text{O}_{3}

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Activity :
    • Recent studies have indicated that compounds containing oxadiazole and pyrrole rings possess significant anticancer properties. For instance, derivatives of oxadiazole have shown promising results against various cancer cell lines, including breast cancer and leukemia cells .
    • The specific compound under discussion has been tested against MCF-7 (breast cancer) and MDA-MB-231 cell lines, showing substantial inhibitory effects on cell proliferation.
  • Antimicrobial Properties :
    • Compounds with similar structures have demonstrated antibacterial and antifungal activities. The oxadiazole moiety is particularly noted for its effectiveness against various pathogenic bacteria .
  • Anti-inflammatory Effects :
    • The compound has also been evaluated for its anti-inflammatory potential. In vitro assays have shown that it can inhibit pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Key observations include:

Substituent Effect on Activity
3-Chloro GroupEnhances potency against cancer cells
4-Methoxy GroupImproves solubility and bioavailability
4-Fluorophenyl MoietyIncreases selectivity towards specific targets

Case Studies

Several studies have focused on the biological evaluation of similar compounds:

  • Antiplasmodial Activity :
    • A related study demonstrated that oxadiazole derivatives exhibited high in vitro activity against Plasmodium falciparum, with IC50 values in the nanomolar range . This suggests potential applications in antimalarial drug development.
  • Inhibition of Enzymatic Activity :
    • Research has shown that certain derivatives can inhibit enzymes such as carbonic anhydrase and histone deacetylases, which are important targets in cancer therapy .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Compound Name Phenyl Substituents Oxadiazole Substituent Key Differences
Target Compound 3-Cl, 4-OCH₃ 4-Fluorophenyl Balanced electronic effects; methoxy enhances solubility .
N-(4-Chloro-2-fluorophenyl)-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide 4-Cl, 2-F 3-Chlorophenyl Increased halogen density may improve binding but reduce metabolic stability .
N-(3-Chloro-4-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethylpyridinyl}acetamide 3-Cl, 4-OCH₃ 4-Chlorophenyl Pyridine core vs. pyrrole; dimethyl groups may sterically hinder interactions .

Heterocyclic Core Modifications

  • Pyrazole Derivatives (e.g., 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide): Pyrazole rings are associated with insecticidal activity (e.g., Fipronil derivatives) . The target compound’s pyrrole-oxadiazole system may offer broader bioactivity due to conformational flexibility.
  • Triazole Derivatives (e.g., N-(4-chloro-2-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide) :
    • Sulfur-containing triazoles often exhibit antifungal properties. The target compound lacks sulfur but includes fluorine, which may enhance membrane permeability .

Electronic and Steric Effects

  • Fluorine vs.
  • Methoxy Group : The 4-OCH₃ substituent in the target compound enhances solubility relative to purely halogenated phenyl rings, as seen in ’s 4-Cl-2-F derivative .

Pharmacological Implications

  • Antifungal Activity : Pyrazole derivatives (e.g., ) show insecticidal properties, while triazole-thioacetamides () are antifungal. The target compound’s fluorophenyl group may optimize activity against fungal targets due to increased electronegativity.
  • Metabolic Stability : The oxadiazole ring in the target compound is less prone to hydrolysis than ester-containing analogs, as observed in chromen-4-one derivatives () .

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